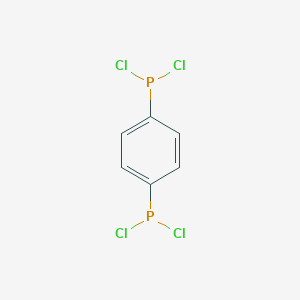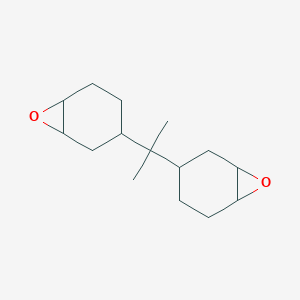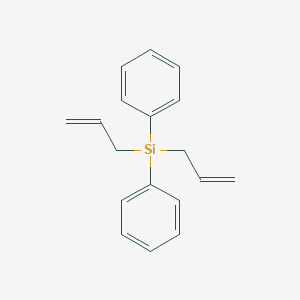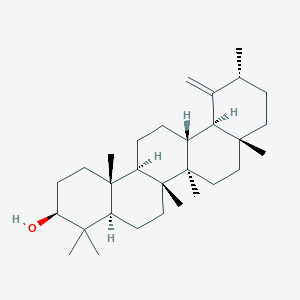
1-Propenyl magnesium bromide
概要
説明
1-Propenyl magnesium bromide is a useful research compound. Its molecular formula is C3H5BrMg and its molecular weight is 145.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of alkenes from carbonyl compounds : Reactions of aldehydes with 1,3-bis(trimethylsilyl)propenyl anion in the presence of magnesium bromide lead to stereoselectively formed alcohols. These alcohols can then be transformed stereospecifically to either (1E,3E)- or (1E,3Z)-1-trimethylsilylbuta-1,3-dienes. This indicates the utility of 1-propenyl magnesium bromide in creating complex organic structures with high stereospecificity (Chan & Li, 1983).
Formation of Grignard reagents : Studies on the kinetics of reactions of organic halides with magnesium, which form Grignard reagents, show that this compound, like other alkyl bromides, reacts with magnesium at rates influenced by both mass transport and chemical reaction. This suggests its role in the formation of Grignard reagents, which are pivotal in many organic syntheses (Rogers et al., 1980).
Structural studies of organometallic compounds : Studies using X-ray absorption and scattering techniques on organomagnesium bromides like phenylmagnesium bromide indicate the presence of dimeric and monomeric complexes. This provides insights into the structures and coordination of such compounds, offering a basis for understanding reactions involving this compound and designing new organometallic compounds (Wellmar et al., 1991).
Reactions with silicon functionalities : Functionalization of silicon surfaces with propenyl magnesium bromide molecules shows nearly full coverage of silicon atop sites. This results in less surface oxidation and robustness against solvent attacks compared to other alkyl-terminated surfaces. The ability of this compound to react and bond with silicon surfaces has significant implications for applications in molecular electronics, energy conversion, catalysis, and sensing (Puniredd et al., 2008).
作用機序
Target of Action
1-Propenyl magnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation. They are highly reactive and can react with a variety of functional groups.
Mode of Action
The mode of action of this compound, like other Grignard reagents, involves the nucleophilic addition of the carbon-magnesium bond to a carbonyl group . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group. This results in the formation of a new carbon-carbon bond.
Biochemical Pathways
This compound is used in the synthesis of various organic compounds . For example, it can be used in the preparation of titanocene alkenylidene intermediates . These intermediates can then react with carbonyl compounds to form the corresponding allenes .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the creation of new carbon-carbon bonds . This allows for the synthesis of complex organic molecules from simpler precursors.
Action Environment
The action of this compound is highly dependent on the environment in which the reaction takes place. Grignard reagents are sensitive to moisture and air, and reactions involving these reagents must be carried out under anhydrous conditions . Additionally, the temperature and solvent can also influence the reaction .
Safety and Hazards
1-Propenyl magnesium bromide is highly flammable and in contact with water releases flammable gases which may ignite spontaneously . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .
特性
IUPAC Name |
magnesium;prop-1-ene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1,3H,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMNNHNWITXOAH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=[CH-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309034 | |
| Record name | Magnesium, bromo-1-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14092-04-7 | |
| Record name | Magnesium, bromo-1-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bromo[(1Z)-prop-1-en-1-yl]magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-propenyl magnesium bromide in organic synthesis, and can you provide an example from the research?
A1: this compound is a Grignard reagent, a class of organometallic compounds known for their versatility in forming carbon-carbon bonds. They act as nucleophiles, attacking electrophilic carbon atoms in various molecules.
Q2: How does the stereochemistry of this compound influence its reactivity, particularly in the context of the synthesis of α-damascone?
A: The research on the synthesis of trans- and cis-α-damascone [] highlights the influence of stereochemistry on the reactivity of this compound. The study employed both cis- and trans- isomers of this compound. Each isomer selectively reacted with aldehyde 10 to yield the corresponding trans- alcohol 11 and cis- alcohol 12, respectively. This selectivity demonstrates the importance of reagent stereochemistry in controlling the stereochemical outcome of the reaction. The subsequent steps converted these alcohols into trans- α-damascone and cis- α-damascone, showcasing the reagent's utility in synthesizing stereoisomers of natural products.
Q3: Aside from its use in complex molecule synthesis, are there other documented applications of 2-(3-trimethylsilyl-1-propenyl)magnesium bromide, a related compound?
A: Yes, 2-(3-trimethylsilyl-1-propenyl)magnesium bromide, while structurally similar to this compound, offers additional synthetic utility []. The trimethylsilyl group in this reagent can be further manipulated, allowing for the synthesis of more complex structures. For instance, it can act as a hydroxymethylvinyl anion equivalent, meaning it can introduce a hydroxymethylvinyl group into a molecule after further chemical transformations. This versatility makes it a valuable tool in organic synthesis for constructing diverse molecular architectures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
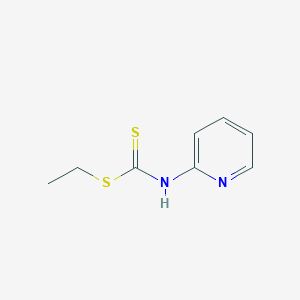
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
